6-Methyl-5-(trifluoromethyl)pyridin-3-ol is a pyridine derivative notable for its trifluoromethyl group, which imparts unique chemical properties. This compound has gained attention in various fields, particularly in agrochemicals and pharmaceuticals, due to its biological activity and potential applications.
6-Methyl-5-(trifluoromethyl)pyridin-3-ol is classified under heterocyclic compounds, specifically pyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug design and development.
The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-ol can be achieved through several methods:
The molecular formula of 6-Methyl-5-(trifluoromethyl)pyridin-3-ol is CHFNO. The structure features a pyridine ring with a methyl group at the 6-position and a trifluoromethyl group at the 5-position. The hydroxyl group is situated at the 3-position.
Key spectral data include:
6-Methyl-5-(trifluoromethyl)pyridin-3-ol participates in various chemical reactions:
The mechanism of action for 6-Methyl-5-(trifluoromethyl)pyridin-3-ol largely depends on its interactions with biological targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors due to increased hydrophobic interactions.
In biochemical pathways, this compound may act as an inhibitor or modulator, influencing metabolic processes through competitive inhibition or allosteric modulation. Detailed kinetic studies are necessary to elucidate specific mechanisms.
Relevant analytical techniques such as chromatography and mass spectrometry are often employed to assess purity and confirm identity.
6-Methyl-5-(trifluoromethyl)pyridin-3-ol has significant applications in various scientific fields:
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, profoundly altering a molecule’s electronic, steric, and pharmacokinetic profile. Its incorporation into pyridine rings significantly enhances:
The C3-hydroxyl group complements these effects by enabling:
Table 1: Key Physicochemical Properties of 6-Methyl-5-(trifluoromethyl)pyridin-3-ol
Property | Value | Measurement/Analysis Method |
---|---|---|
Molecular Formula | C₇H₆F₃NO | High-Resolution Mass Spectrometry |
Molecular Weight | 177.12 g/mol | Calculated from formula |
logP (Partition Coefficient) | 2.23 | Reversed-phase HPLC |
Hydrogen Bond Donors | 1 | Computational modeling |
Hydrogen Bond Acceptors | 2 | Computational modeling |
Topological Polar Surface Area | 33.1 Ų | DFT calculations |
Predicted pKa (OH) | ~8.2 | Potentiometric titration |
The emergence of trifluoromethylpyridinols as bioactive scaffolds parallels advances in trifluoromethylation chemistry over the past three decades. Early synthetic limitations hindered exploration until robust methods for -CF₃ installation (e.g., Umemoto’s reagents, copper-mediated trifluoromethylation) became available in the 1990s [3] [9]. Key milestones include:
Synthetic innovations have been pivotal. For example, 5-methyl-6-(methylthio)pyridin-3-ol—a structural analog—is synthesized via diazotization of 5-amino-3-methyl-2-methylthiopyridine, achieving 68% yield [6]. Similarly, modern routes to 6-methyl-5-(trifluoromethyl)pyridin-3-ol employ:
Table 2: Therapeutic Applications of Trifluoromethylpyridinols and Related Analogs
Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
AADC Inhibitors (e.g., WO2007117165A1) | Aromatic L-amino acid decarboxylase | Parkinson’s disease | 5-(Trifluoromethyl)pyridin-3-ol |
VEGFR-2 Inhibitors (e.g., Acrizanib) | Vascular endothelial growth factor receptor 2 | Wet age-related macular degeneration | Trifluoromethyl heterocycle core |
PI3K Inhibitors (e.g., Alpelisib) | Phosphatidylinositol-3-kinase | Oncology (e.g., PIK3CA-mutated breast cancer) | Trifluoromethyl alkyl pyridine |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7